2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 946728-02-5
VCID: VC2305703
InChI: InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3
SMILES: CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C
Molecular Formula: C15H14F3NO
Molecular Weight: 281.27 g/mol

2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline

CAS No.: 946728-02-5

Cat. No.: VC2305703

Molecular Formula: C15H14F3NO

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline - 946728-02-5

Specification

CAS No. 946728-02-5
Molecular Formula C15H14F3NO
Molecular Weight 281.27 g/mol
IUPAC Name 2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3
Standard InChI Key JTFMQUIVWKKZIP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C
Canonical SMILES CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C

Introduction

2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a dimethyl-substituted phenoxy group attached to an aniline core. This compound has garnered significant attention due to its potential applications in pharmaceuticals and agrochemicals, primarily because of the distinct properties imparted by the trifluoromethyl and dimethyl groups .

Synthesis Methods

The synthesis of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline typically involves a nucleophilic substitution reaction between 2,3-dimethylphenol and 5-(trifluoromethyl)aniline. This reaction is often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure optimal yield and purity.

Synthesis Steps:

  • Preparation of Precursors: Obtain 2,3-dimethylphenol and 5-(trifluoromethyl)aniline.

  • Reaction Setup: Combine the precursors in DMF with potassium carbonate as a base.

  • Reaction Conditions: Conduct the reaction at elevated temperatures (e.g., 100°C) for several hours.

  • Purification: Use techniques such as recrystallization or chromatography to purify the product.

Biological Activity

The biological activity of 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline is of significant interest due to its potential interactions with various biomolecules. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to effectively penetrate biological membranes and interact with cellular targets such as enzymes and receptors.

Interaction Studies:

  • Techniques: Surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are used to evaluate binding affinities with proteins and enzymes.

  • Potential Applications: Preliminary studies suggest potential therapeutic applications, although further pharmacological investigations are needed.

Structural Similarities and Variants

Several compounds share structural similarities with 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline, differing primarily in the substitution pattern on the aromatic ring or the type of substituents on the phenoxy group.

Notable Variants:

Compound NameUnique Features
2-(2,3-Dimethylphenoxy)-3-(trifluoromethyl)anilineDifferent substitution pattern on the aromatic ring
4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)anilineAlternate position of the trifluoromethyl group
4-(4-Chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)anilineContains a chloro-substituted phenoxy group
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)anilineChloro-substituted phenoxy group enhances reactivity.

Applications and Future Directions

2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline has potential applications across various fields, including pharmaceuticals and agrochemicals. Its unique structural features make it a valuable subject for further research in organic synthesis and medicinal chemistry .

Potential Applications:

  • Pharmaceuticals: Potential therapeutic applications due to its interactions with biological targets.

  • Agrochemicals: Possible use as a pesticide or herbicide due to its chemical properties.

  • Biomedical Research: Useful in studies involving protein interactions and enzyme activity .

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